Product packaging for Cyclopentene, 1-(2-methylpropyl)-(Cat. No.:CAS No. 53098-47-8)

Cyclopentene, 1-(2-methylpropyl)-

Cat. No.: B14656911
CAS No.: 53098-47-8
M. Wt: 124.22 g/mol
InChI Key: AVBOQKCRSALLCN-UHFFFAOYSA-N
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Description

Contextualization within Olefinic Hydrocarbon Chemistry

Cyclopentene (B43876), 1-(2-methylpropyl)- belongs to the class of olefinic hydrocarbons, more systematically known as alkenes. vedantu.compriyamstudycentre.com These are unsaturated hydrocarbons defined by the presence of at least one carbon-carbon double bond (C=C). slb.comtestbook.comchandra-asri.com The double bond, consisting of one sigma (σ) bond and one pi (π) bond, is the functional group that dictates the chemical reactivity of olefins. vedantu.comtestbook.com This unsaturation makes olefins significantly more reactive than their saturated counterparts, the alkanes (paraffins), which only contain single bonds. vedantu.comtestbook.com

The structure of Cyclopentene, 1-(2-methylpropyl)- features a cyclic olefin, cyclopentene. The double bond within the five-membered ring introduces ring strain and specific stereochemical constraints. The presence of the 2-methylpropyl (isobutyl) substituent on one of the vinylic carbons further influences its electronic properties and steric profile, distinguishing it from unsubstituted or differently substituted cycloalkenes.

Significance of Substituted Cyclopentene Systems in Synthetic and Materials Science

Substituted cyclopentene and cyclopentane (B165970) frameworks are crucial structural motifs found in a vast array of natural products and biologically active compounds. researchgate.net Consequently, the development of synthetic methods to create these five-membered carbocycles with controlled stereochemistry is a significant focus in organic chemistry. researchgate.net These functionalized rings serve as versatile and valuable building blocks for the total synthesis of complex molecules and for creating libraries of compounds for drug discovery. researchgate.netnih.gov

In materials science, cyclopentene derivatives are notable for their application as monomers in ring-opening metathesis polymerization (ROMP). acs.org The driving force for this type of polymerization is the relief of ring strain, and the nature of the substituents on the cyclopentene ring can significantly influence this strain and, therefore, the polymerization behavior. acs.org Furthermore, cyclopentene-fused heterocyclic systems are recognized as privileged scaffolds in the development of novel pharmaceutical agents and functional materials, such as fluorescent materials. acs.org The ability to construct these systems in a modular fashion allows for the generation of densely functionalized molecules with diverse properties. acs.org

Overview of Prior Research Paradigms and Knowledge Gaps

The synthesis of substituted cyclopentenes is a well-established field in organic chemistry, with numerous developed methodologies. These paradigms include metal-catalyzed reactions, such as palladium-catalyzed annulations and Mizoroki-Heck reactions, which can form substituted cyclopentenes with high yields and stereoselectivity. organic-chemistry.org Other prominent strategies involve various cycloaddition reactions, including [3+2] cycloadditions, and thermally induced ring-opening rearrangements of methylenecyclopropane (B1220202) (MCP) derivatives to stereospecifically yield trans-substituted cyclopentenes. organic-chemistry.orgacs.org

Despite this extensive body of research on the synthesis of the general class of substituted cyclopentenes, a significant knowledge gap exists concerning the specific compound Cyclopentene, 1-(2-methylpropyl)-. A review of available literature indicates a scarcity of studies focused on targeted synthetic routes to this particular molecule or investigations into its specific reactivity and potential applications. While general synthetic protocols for similar structures exist, dedicated research to optimize its synthesis or explore its utility as a precursor in synthetic chemistry or as a monomer in materials science is not prominent. lookchem.comorganic-chemistry.org The identification of Cyclopentene, 1-(2-methylpropyl)- in natural products confirms its existence and stability, yet its potential as a chemical building block remains largely unexplored, presenting an opportunity for future research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14656911 Cyclopentene, 1-(2-methylpropyl)- CAS No. 53098-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53098-47-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-(2-methylpropyl)cyclopentene

InChI

InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3

InChI Key

AVBOQKCRSALLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CCCC1

Origin of Product

United States

Advanced Methodologies for the Synthesis of Cyclopentene, 1 2 Methylpropyl

Stereoselective and Enantioselective Synthetic Pathways

The creation of specific stereoisomers is a central goal in modern organic synthesis. For a molecule like Cyclopentene (B43876), 1-(2-methylpropyl)-, which possesses a chiral center if the double bond is in a different position or if substituents create one, controlling the three-dimensional arrangement of atoms is critical. Stereoselective and enantioselective methods ensure the preferential formation of one stereoisomer over others.

Chiral Auxiliary Approaches for Alkylation and Cyclization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy is widely used for asymmetric alkylation and cyclization reactions. rsc.orgrsc.org

One approach involves the use of chiral bicyclic lactams to construct a fully substituted cyclopentene ring with multiple stereogenic centers. rsc.org A key step in such a synthesis can be the stereocontrolled insertion of a quaternary carbon center. rsc.org

Another powerful strategy employs a "temporary stereocenter." In this method, a chiral auxiliary is used to perform a diastereoselective reaction, such as an aldol (B89426) reaction, creating a new stereocenter. rsc.org This newly formed center then directs a subsequent reaction, like a cyclopropanation, before it is removed via a retro-reaction, leaving a chiral product. rsc.org For the synthesis of a substituted cyclopentene, one could envision attaching a chiral auxiliary to a precursor molecule to direct the stereoselective alkylation with an isobutyl group or to control the stereochemistry of a cyclization reaction.

The enantioselective α-alkylation of malonates, facilitated by phase-transfer catalysis with a chiral catalyst, provides another route to chiral building blocks. nih.gov The resulting α,α-dialkylmalonates can be selectively manipulated, offering a pathway to chiral structures that could be converted into cyclopentene derivatives. nih.gov

Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are fundamental in organic synthesis for their ability to form new carbon-carbon bonds. Reagents based on palladium, magnesium (Grignard), and lithium are particularly versatile for constructing substituted carbocycles like 1-(2-methylpropyl)cyclopentene.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. rsc.orgyoutube.com These methods allow for the precise formation of C-C bonds under relatively mild conditions.

For the synthesis of 1-(2-methylpropyl)cyclopentene, a Suzuki coupling could be employed by reacting a cyclopentenyl boronic acid or ester with isobutyl bromide in the presence of a palladium catalyst. Conversely, 1-bromo-cyclopentene could be coupled with an isobutylboron reagent. capes.gov.br The synthesis of α,β-unsaturated ketones via the palladium-catalyzed cross-coupling of 1-halo-1-alkenes with 9-alkyl-9-BBN derivatives demonstrates a similar principle. capes.gov.br

The Mizoroki-Heck reaction offers another pathway, where a cyclic olefin can be coupled with an alkyl halide. organic-chemistry.org While traditionally used with aryl or vinyl halides, advancements have expanded the scope of coupling partners. Furthermore, palladium-catalyzed allylic alkylation, as mentioned previously, is a powerful method for introducing alkyl groups, including an isobutyl fragment, onto a ring system. nih.govcaltech.edu The development of new ligands and catalysts continues to expand the utility of these reactions, enabling the coupling of a wider range of substrates, including aliphatic alcohols and olefins. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersKey FeaturesReference
Suzuki CouplingOrganoboron Reagent + Organic HalideTolerant of many functional groups. youtube.com
Heck ReactionAlkene + Organic Halide/TriflateForms a substituted alkene. organic-chemistry.org
Carbonylative Coupling1-Halo-1-alkene + Organoboron Reagent + CODirect synthesis of α,β-unsaturated ketones. capes.gov.br

Grignard and Organolithium Reagent Applications

Grignard (organomagnesium) and organolithium reagents are highly reactive organometallic compounds that serve as potent carbon nucleophiles and strong bases. orgosolver.comlibretexts.orglibretexts.org Their ability to add to electrophilic carbons, particularly carbonyl groups, makes them invaluable for C-C bond formation. orgosolver.comwikipedia.org

A common strategy for synthesizing 1-alkylcyclopentenes involves the 1,4-conjugate addition of an organometallic reagent to a cyclopentenone derivative. An isobutyl Grignard reagent (isobutylmagnesium bromide) or an organocuprate derived from isobutyl lithium could be added to cyclopentenone to form the corresponding enolate, which upon workup would yield 3-isobutylcyclopentanone. This ketone could then be converted to the target alkene, 1-(2-methylpropyl)cyclopentene, through various methods such as Wittig olefination or conversion to a tosylhydrazone followed by elimination (Shapiro reaction).

The stereoselectivity of such additions can often be controlled. For example, the conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones can be achieved with high stereocontrol, where the existing hydroxyl group directs the incoming nucleophile to the opposite face of the ring. arkat-usa.org

These reagents are typically prepared by reacting an alkyl halide with the corresponding metal (magnesium or lithium) in an ether solvent. libretexts.orglibretexts.org Due to their high reactivity, they must be handled under anhydrous and inert conditions. orgosolver.comlibretexts.org

Olefin Metathesis Approaches for Ring Closure and Isomerization

Olefin metathesis is a powerful reaction that breaks and reforms carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts). nih.govlibretexts.org Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic alkenes from acyclic dienes. sigmaaldrich.comharvard.edu

To synthesize the cyclopentene ring of the target molecule, one could design an acyclic diene precursor that, upon RCM, would form a five-membered ring. For instance, a diene such as 2,6-dimethyl-1,6-heptadiene (B13762920) could undergo RCM to form 1-isobutyl-3-methylcyclopentene. A carefully chosen diene precursor would be required to yield the specific target, 1-(2-methylpropyl)cyclopentene, directly. The reaction is driven forward by the formation of a volatile alkene byproduct, such as ethylene (B1197577). harvard.edu

RCM is highly valued for its functional group tolerance and its effectiveness in forming rings of various sizes, including those that are sterically hindered. sigmaaldrich.comharvard.edu

Isomerization of the double bond within the newly formed ring can also be considered. If RCM yields an isomer of the desired product, subsequent isomerization using appropriate catalysts could potentially move the double bond to the more thermodynamically stable, tetrasubstituted position as seen in 1-(2-methylpropyl)cyclopentene.

Table 3: Common Catalysts for Olefin Metathesis

Catalyst TypeMetal CenterKey CharacteristicsReference
Grubbs' CatalystsRuthenium (Ru)High functional group tolerance, stable in air and moisture. libretexts.orgharvard.edu
Schrock's CatalystMolybdenum (Mo)Highly reactive, less tolerant of functional groups. libretexts.orgharvard.edu

Ring-Closing Metathesis (RCM) in Precursor Synthesis

Ring-Closing Metathesis (RCM) has become an indispensable tool for the construction of cyclic olefins, including five-membered rings. organic-chemistry.org The reaction utilizes well-defined ruthenium or molybdenum carbene catalysts, such as Grubbs or Schrock catalysts, to intramolecularly couple two terminal alkene moieties within an acyclic diene precursor, releasing a small, volatile alkene like ethylene as the only byproduct. organic-chemistry.orgyoutube.com This process is known for its high functional group tolerance and reliability in forming rings of various sizes. nih.govnih.gov

In the context of synthesizing substituted cyclopentenes, RCM is ideal for creating the core carbocyclic structure from a specifically designed diene. For instance, a precursor like N-Boc-diallylamine can be efficiently cyclized to N-Boc-3-pyrroline, a five-membered heterocycle, using a Grubbs catalyst, demonstrating the efficacy of RCM in forming this ring size. orgsyn.org A similar carbocyclic strategy could be employed to generate a precursor for Cyclopentene, 1-(2-methylpropyl)-. The synthesis would involve the preparation of a suitable acyclic diene that, upon RCM, yields a cyclopentene derivative ready for further functionalization or a diene that directly yields the target compound. The key to a successful RCM reaction is the selection of an appropriate catalyst and reaction conditions that favor the desired cyclization over competing side reactions like oligomerization. youtube.com

CatalystTypical Loading (mol%)Common SolventsGeneral Temperature
Grubbs Catalyst® 1st Gen 1 - 5Dichloromethane (DCM), TolueneRoom Temp to 45°C
Grubbs Catalyst® 2nd Gen 0.5 - 2Dichloromethane (DCM), TolueneRoom Temp to 45°C
Hoveyda-Grubbs Catalyst® 2nd Gen 0.1 - 1Toluene, Dichlorobenzene40°C to 110°C
Schrock Catalyst 1 - 5Toluene, Pentane, Diethyl EtherRoom Temperature

This table presents general conditions for RCM and may vary based on the specific substrate.

Cross-Metathesis for Olefin Functionalization

Cross-Metathesis (CM) offers a more direct pathway to functionalize a pre-existing olefin. organic-chemistry.org This reaction involves the intermolecular exchange of alkylidene fragments between two different alkenes. To synthesize Cyclopentene, 1-(2-methylpropyl)-, a potential CM strategy would involve the reaction between cyclopentene and a suitable olefin partner, such as 3-methyl-1-butene (B165623), to install the isobutyl group directly onto the cyclopentene ring. researchgate.net

The primary challenge in cross-metathesis is controlling selectivity. A statistical reaction can lead to a mixture of the desired cross-coupled product and two homo-coupled byproducts. organic-chemistry.org However, modern advancements have led to highly active and selective catalysts, particularly second and third-generation Grubbs-type catalysts, which can favor the formation of the desired cross-product, especially when one olefin is more sterically hindered or electron-deficient than the other. organic-chemistry.orgscispace.com The reaction is driven to completion by the formation of volatile ethylene, which is removed from the reaction mixture.

Catalyst SystemOlefin PartnerSolventKey Feature
Grubbs Catalyst® 2nd Gen 3-methyl-1-buteneDichloromethaneHigh activity, good for sterically hindered olefins. organic-chemistry.org
Hoveyda-Grubbs Catalyst® 2nd Gen 3-methyl-1-buteneTolueneEnhanced stability and lower catalyst loading.
Ruthenium Catechothiolate Complex VariousTolueneHigh stereoselectivity (Z or E).
"PTS" Amphiphile with Catalyst VariousWaterEnables reaction in aqueous media. organic-chemistry.org

This table outlines potential systems for the cross-metathesis synthesis of the target compound.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemicals like Cyclopentene, 1-(2-methylpropyl)- is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. jocpr.com

Solvent-Free and Water-Mediated Reactions

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). Solvent-free, or "neat," reactions represent an ideal scenario, often achieved through techniques like grindstone chemistry or by running reactions in a melt phase. wordpress.comresearchgate.net For metathesis reactions, which are typically conducted in chlorinated solvents or hydrocarbons, eliminating the solvent can significantly improve the environmental profile of the process.

Alternatively, water is considered the ultimate green solvent. While organometallic catalysts used in metathesis are traditionally sensitive to water, significant progress has been made in developing water-mediated olefin metathesis. Research has demonstrated that the use of certain nonionic amphiphiles can create nanoreactors in water, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.org Other green solvent alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), are derived from biomass and have more favorable toxicological profiles than traditional solvents like Dichloromethane (DCM) or N,N-dimethylformamide (DMF). nih.govresearchgate.net

Atom Economy and Catalyst Sustainability

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy are inherently less wasteful. Olefin metathesis reactions are excellent examples of atom-economical processes.

For the proposed Cross-Metathesis route: Cyclopentene + 3-methyl-1-butene → Cyclopentene, 1-(2-methylpropyl)- + Ethene

The atom economy can be calculated as follows:

Molecular Weight of Product (C9H16): 124.22 g/mol nih.gov

Sum of Molecular Weights of Reactants (C5H8 + C5H10): 68.12 g/mol + 70.13 g/mol = 138.25 g/mol

Percent Atom Economy = (124.22 / 138.25) x 100% ≈ 89.85%

This high value indicates that nearly 90% of the mass of the reactants is converted into the desired product, with the only byproduct being ethylene, a useful and easily handled gas. This is a significant improvement over classical multi-step syntheses that may have atom economies below 50%. monash.edu

Catalyst sustainability is another critical factor. Ruthenium, the metal at the heart of Grubbs catalysts, is precious and has associated toxicity concerns. Therefore, efficient catalyst turnover, recovery, and recycling are paramount. mdpi.com A major challenge is the removal of residual ruthenium from the final product, which is often addressed through purification with specialized scavengers. organic-chemistry.org Ongoing research focuses on developing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of metathesis-based synthetic routes.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions to the Cyclopentene (B43876) Moiety

The double bond in the cyclopentene ring is an electron-rich center, making it susceptible to attack by electrophiles. The isobutyl group, being an electron-donating alkyl group, enhances the nucleophilicity of the double bond.

Mechanistic Investigations of Halogenation and Hydrohalogenation

Hydrohalogenation: The reaction of 1-(2-methylpropyl)-cyclopentene with hydrogen halides (HX, where X = Cl, Br, I) is a classic example of an electrophilic addition. The mechanism involves a two-step process:

Protonation of the double bond: The alkene's π-electrons attack the hydrogen atom of the hydrogen halide, forming a new C-H bond at the less substituted carbon (C2) and a tertiary carbocation at C1. This step is the rate-determining step. masterorganicchemistry.comchadsprep.com

Nucleophilic attack: The halide ion (X⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C1 to form the final product, 1-halo-1-(2-methylpropyl)cyclopentane. masterorganicchemistry.comchadsprep.com

Due to the formation of a planar carbocation intermediate, the halide ion can attack from either the top or bottom face of the cyclopentane (B165970) ring, likely resulting in a racemic mixture if the product is chiral. youtube.comyoutube.com

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond proceeds through a different mechanism involving a bridged halonium ion intermediate.

Formation of a halonium ion: The halogen molecule is polarized as it approaches the electron-rich double bond. The alkene attacks one of the halogen atoms, displacing the other as a halide ion. A cyclic halonium ion is formed, where the halogen is bonded to both carbons of the original double bond. youtube.com

Nucleophilic opening of the halonium ion: The displaced halide ion then attacks one of the carbons of the halonium ion from the side opposite to the bridge (anti-attack). This backside attack results in the anti-addition of the two halogen atoms across the double bond. youtube.com

This anti-addition is a key stereochemical feature of halogenation reactions of alkenes.

Pericyclic Reactions Involving the Cyclopentene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. numberanalytics.com The cyclopentene moiety can participate in several types of pericyclic reactions, although its reactivity is generally lower than that of conjugated systems.

Diels-Alder and [2+2] Cycloaddition Studies

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). youtube.comlibretexts.org Cyclopentene, 1-(2-methylpropyl)- itself is not a diene and would act as a dienophile. Due to the presence of an electron-donating alkyl group, it is an electron-rich dienophile. Therefore, it would react most readily with electron-poor dienes. libretexts.org However, simple alkenes like cyclopentene are generally poor dienophiles and often require high temperatures or Lewis acid catalysis to react. nih.gov For instance, the uncatalyzed reaction of cyclopentadiene (B3395910) with cyclopentenone requires high temperatures to proceed. nih.gov

[2+2] Cycloaddition: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and are therefore not a common reaction pathway for simple alkenes like 1-(2-methylpropyl)-cyclopentene. Photochemical [2+2] cycloadditions, however, are allowed and can occur upon irradiation with UV light.

Sigmatropic Rearrangements and Electrocyclic Ring Openings

Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond moves across a π-system. wikipedia.org While common in systems with allylic hydrogens adjacent to a more extended π-system, they are not a characteristic reaction of isolated cyclopentene rings like that in 1-(2-methylpropyl)-cyclopentene.

Electrocyclic Ring Openings: These reactions involve the conversion of a cyclic system to an acyclic conjugated system through the cleavage of a σ-bond and the formation of a new π-bond. wikipedia.orgmasterorganicchemistry.com For a cyclopentene ring to open, it would require significant energy input to break the C-C σ-bond and would result in a strained acyclic diene. Therefore, electrocyclic ring-opening is not a facile process for 1-(2-methylpropyl)-cyclopentene under normal conditions.

Radical Reactions and Mechanistic Pathways

Radical reactions involving alkenes are typically initiated by a radical source, such as peroxides.

Radical Addition of HBr: In the presence of peroxides, the addition of HBr to alkenes proceeds via a radical chain mechanism, leading to an anti-Markovnikov product. libretexts.orglibretexts.org

Initiation: Peroxides decompose upon heating to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org

Propagation:

The bromine radical adds to the double bond of 1-(2-methylpropyl)-cyclopentene. This addition occurs at the less substituted carbon (C1) to form the more stable tertiary radical at C2. This regioselectivity is the opposite of the electrophilic addition. libretexts.org

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, 1-bromo-2-(2-methylpropyl)cyclopentane, and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species. wikipedia.org

Free Radical Additions and Cyclizations

Free-radical additions to alkenes are chain reactions involving radical intermediates, typically initiated by light or a radical initiator. wikipedia.orgnucleos.com In the case of 1-(2-methylpropyl)cyclopentene, a classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides.

The mechanism proceeds via three main steps:

Initiation: The peroxide homolytically cleaves to form two alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond at the less substituted carbon (C2), to generate a more stable tertiary radical at the C1 position. This radical then abstracts a hydrogen atom from another HBr molecule, forming the final product and regenerating a bromine radical to continue the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine. nucleos.com

The regioselectivity of this reaction is governed by the stability of the intermediate radical, leading to the formation of 1-bromo-2-isobutylcyclopentane.

While radical addition reactions are common, intramolecular free-radical cyclizations typically involve molecules containing both a radical (or a precursor) and an unsaturated bond within the same structure. psu.edu For 1-(2-methylpropyl)cyclopentene itself, direct radical cyclization is not a primary reaction pathway. However, derivatives of this compound can be designed to undergo such transformations. For instance, a derivative with a tethered radical precursor could undergo a 5-exo or 6-endo cyclization, a powerful method for constructing new ring systems. nih.govthieme-connect.de The feasibility and outcome of such reactions depend on the specific substrate and reaction conditions. thieme-connect.de

Oxidative and Reductive Radical Transformations

Oxidative transformations of 1-(2-methylpropyl)cyclopentene can be initiated by radical processes. The use of oxidants like tert-butyl hydroperoxide (TBHP), often in the presence of metal catalysts, can proceed through radical intermediates. organic-chemistry.org These reactions can lead to the formation of epoxides or products of allylic oxidation. The specific outcome is highly dependent on the catalytic system employed. For example, certain metal complexes can facilitate the homolytic cleavage of the O-O bond in TBHP, generating radicals that initiate the oxidation cascade. organic-chemistry.org

Cascade radical reactions, where an initial radical cyclization is followed by a second cyclization, have been used to synthesize complex polycyclic molecules. In one such example, an iron(III) chloride-promoted oxidative transformation proceeded via an intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group. mdpi.com While not directly demonstrated on 1-(2-methylpropyl)cyclopentene, these principles highlight the potential for complex transformations initiated by oxidative radical processes on appropriately substituted cyclopentene derivatives.

Reductive radical reactions are less common but can be achieved under specific conditions. These transformations would involve the addition of a radical to the double bond, followed by a reduction step, often involving a hydrogen atom donor.

Functionalization at the Allylic and Vinylic Positions

Allylic Oxidation and Substitution Reactions

The allylic positions of 1-(2-methylpropyl)cyclopentene (the CH2 groups at C3 and C5) are prime targets for functionalization due to the relative weakness of the allylic C-H bonds. Allylic oxidation is a key transformation that introduces oxygen-containing functional groups.

A notable method for the allylic oxidation of cyclic alkenes involves a copper-aluminum mixed oxide (Cu-Al Ox) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org

When the reaction is performed in the presence of a carboxylic acid, the corresponding allylic ester is formed. For 1-(2-methylpropyl)cyclopentene, this would yield 1-(2-methylpropyl)cyclopent-2-enyl benzoate (B1203000) when benzoic acid is used.

If L-proline is used as an additive instead of a carboxylic acid, the reaction can be directed to produce the allylic alcohol or allylic ketone . organic-chemistry.orgacs.org This would result in 3-(2-methylpropyl)cyclopent-2-en-1-ol or 3-(2-methylpropyl)cyclopent-2-en-1-one.

The mechanism is believed to involve radical intermediates generated through the interaction of the catalyst, the alkene, and the peroxide. organic-chemistry.org Enzyme-catalyzed systems, such as those using Cytochrome P450 monooxygenases, also represent a powerful and highly selective method for allylic hydroxylation of cyclic and acyclic alkenes. frontiersin.org

Below is a table summarizing potential allylic oxidation reactions for 1-(2-methylpropyl)cyclopentene based on established methods for cyclic alkenes.

Catalyst/Reagent SystemOxidantAdditiveExpected Major Product(s)
Copper-Aluminum Mixed OxideTBHPBenzoic Acid1-(2-methylpropyl)cyclopent-2-enyl benzoate
Copper-Aluminum Mixed OxideTBHPL-Proline3-(2-methylpropyl)cyclopent-2-en-1-ol / 3-(2-methylpropyl)cyclopent-2-en-1-one
Cytochrome P450 MutantO₂/NADPH-3-(2-methylpropyl)cyclopent-2-en-1-ol

Vinylic Substitution and Functional Group Interconversions

Direct vinylic substitution on an unactivated and sterically hindered alkene like 1-(2-methylpropyl)cyclopentene is a challenging transformation. The high strength of the sp² C-H bond makes it difficult to functionalize directly. Most methods for synthesizing functionalized cyclopentenes involve building the ring from functionalized precursors rather than modifying a pre-existing, unactivated cyclopentene. core.ac.ukacs.orgorganic-chemistry.org

However, functional group interconversion is possible if the cyclopentene is first converted into a more reactive intermediate. For example, if 1-(2-methylpropyl)cyclopentene were transformed into a vinyl halide (e.g., 1-bromo-2-(2-methylpropyl)cyclopentene) or a vinyl triflate, a wide range of vinylic functionalizations would become accessible through transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound to form a new C-C bond.

Heck Reaction: Reaction with an alkene to form a substituted alkene. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine to form a vinylic amine.

Photocatalysis has also emerged as a method for the cycloaddition of vinyl diazo species to electron-rich alkenes, which could represent an advanced strategy for the functionalization of the double bond. nih.gov

Catalytic Transformations of the Cyclopentene Double Bond

Hydrogenation and Dehydrogenation Kinetics and Selectivity

Hydrogenation

The double bond of 1-(2-methylpropyl)cyclopentene can be readily reduced to the corresponding alkane, isobutylcyclopentane (B1594832), through catalytic hydrogenation. libretexts.orgchemeo.com This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. youtube.com

Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni). youtube.comkhanacademy.org

Kinetics and Conditions: The reaction is usually fast and can often be performed at room temperature and atmospheric pressure of H₂. youtube.com The reaction rate is dependent on factors such as catalyst activity, solvent, temperature, and pressure.

Selectivity: Hydrogenation is a stereospecific syn-addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org For 1-(2-methylpropyl)cyclopentene, the bulky isobutyl group would sterically hinder one face of the double bond, directing the hydrogen atoms to add from the opposite, less hindered face. This results in a high degree of diastereoselectivity.

Dehydrogenation

The reverse reaction, dehydrogenation, is an endothermic process that typically requires high temperatures and a catalyst. Studies on the dehydrogenation of C6-C8 cycloalkenes in H-MFI zeolite frameworks provide insight into the kinetics and mechanisms applicable to 1-(2-methylpropyl)cyclopentene. acs.orgufl.edu

Mechanism: The dehydrogenation proceeds through sequential hydride transfer from the cycloalkene to a hydride-accepting species (such as a surface-bound proton or alkyl group), followed by deprotonation to regenerate the double bond or form an aromatic ring. acs.org

The table below shows calculated activation barriers for the dehydrogenation of various cycloalkenes, illustrating the general principles that would govern the reactivity of 1-(2-methylpropyl)cyclopentene.

ReactantHydride AcceptorActivation Barrier (kJ/mol)Reference
CyclohexeneSurface Proton (Z-H)164 acs.org
CyclohexeneSurface Methyl (Z-CH₃)95 acs.org
CyclohexadieneSurface Proton (Z-H)141 acs.org
CyclohexadieneSurface Methyl (Z-CH₃)81 acs.org

Transition Metal-Catalyzed Functionalizations

The reactivity of Cyclopentene, 1-(2-methylpropyl)-, also known as 1-isobutylcyclopentene, in the presence of transition metal catalysts opens avenues for a variety of chemical transformations. These reactions, which are often highly selective, allow for the introduction of new functional groups at or adjacent to the double bond, leading to the formation of structurally diverse cyclopentane derivatives. Key transition metal-catalyzed functionalizations applicable to this substrate include hydrogenation, hydroboration, and C-H bond functionalization, each proceeding through distinct mechanistic pathways and yielding products with specific stereochemistry.

Hydrogenation

The catalytic hydrogenation of 1-isobutylcyclopentene involves the addition of hydrogen across the double bond to yield isobutylcyclopentane. This reaction is typically carried out using heterogeneous catalysts such as platinum, palladium, or nickel, often supported on carbon. The process generally results in the syn-addition of two hydrogen atoms to the less sterically hindered face of the cyclopentene ring.

Recent advancements have focused on achieving high diastereoselectivity in the hydrogenation of substituted cyclopentenes, particularly those that are tetrasubstituted and contain a directing group like a hydroxyl group. While direct studies on 1-isobutylcyclopentene are not extensively documented, research on structurally similar tetrasubstituted cyclopentenes provides significant insights. For instance, a bimetallic platinum-nickel alloy catalyst on a silica (B1680970) support (Pt-Ni/SiO₂) has been shown to be highly effective for the diastereoselective hydrogenation of tetrasubstituted olefins within a cyclopentene scaffold. nih.govresearchgate.net In these systems, the more oxophilic nickel atoms are thought to adsorb a hydroxyl directing group, thereby guiding the facial-selective addition of hydrogen via the platinum atoms. nih.govresearchgate.net This approach leads to the formation of cyclopentanol (B49286) products with three contiguous stereocenters with high diastereoselectivity. nih.govresearchgate.net

The general reaction for the hydrogenation of a model 1-alkyl-2-hydroxymethylcyclopentene, analogous to a derivative of 1-isobutylcyclopentene, can be represented as follows:

Table 1: Diastereoselective Hydrogenation of a Model Tetrasubstituted Cyclopentene

EntryCatalystSubstrateProductDiastereomeric Ratio (d.r.)Yield (%)
1Pt-Ni/SiO₂1-Alkyl-2-hydroxymethylcyclopentenecis-1-Alkyl-2-hydroxymethylcyclopentane>20:1>95

Note: Data is representative of studies on analogous tetrasubstituted cyclopentenes and is intended to illustrate the potential reactivity of 1-isobutylcyclopentene derivatives. nih.govresearchgate.net

Hydroboration

Transition metal-catalyzed hydroboration offers an alternative to the traditional, uncatalyzed hydroboration-oxidation, which typically proceeds with anti-Markovnikov selectivity. When a transition metal catalyst, such as a rhodium complex, is employed, the regioselectivity of the hydroboration of 1-isobutylcyclopentene can potentially be altered.

The mechanism of rhodium-catalyzed hydroboration generally involves the oxidative addition of the B-H bond of a borane (B79455) reagent (like catecholborane or pinacolborane) to the rhodium(I) center. This is followed by coordination of the alkene and subsequent migratory insertion of the alkene into the rhodium-hydride bond. Reductive elimination then yields the organoborane product and regenerates the catalyst. The regioselectivity is influenced by the steric and electronic properties of the ligands on the rhodium catalyst and the substrate itself.

While specific data for 1-isobutylcyclopentene is scarce, studies on other 1-alkyl-cyclopentenes and related cyclic olefins indicate that the choice of catalyst and ligands is crucial in controlling the reaction outcome. For instance, rhodium catalysts can facilitate the hydroboration of alkenes, and in some cases, can lead to products with different regioselectivity compared to the uncatalyzed reaction. Research on related systems, such as the hydroboration of cyclopropylamines, has shown that rhodium(I) complexes like [Rh(cod)Cl]₂ are highly efficient. nih.gov

C-H Bond Functionalization

Transition metal-catalyzed C-H functionalization represents a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For 1-isobutylcyclopentene, the allylic C-H bonds are potential sites for such transformations. Catalysts based on metals like iron, rhodium, and iridium are known to facilitate these reactions.

One notable example is the iron-catalyzed C-H functionalization of allylic C(sp³)-H bonds. Using a cationic cyclopentadienyliron dicarbonyl complex, simple alkenes can act as precursors to allylic anion equivalents. nih.gov These can then participate in 1,4-addition reactions with various Michael acceptors. nih.gov This methodology allows for the formation of new C-C bonds at the allylic position of the cyclopentene ring. The reaction is redox-neutral and can be influenced by the choice of Lewis acid additives and bases to achieve high yields and selectivity for a range of substrates. nih.gov

The general scheme for an iron-catalyzed allylic C-H functionalization of 1-isobutylcyclopentene with a generic Michael acceptor can be depicted as:

Table 2: Representative Iron-Catalyzed Allylic C-H Functionalization

EntryCatalystSubstrateCoupling PartnerProductYield (%)
1[CpFe(CO)₂]⁺Cyclopentene, 1-(2-methylpropyl)-N-PhenylmaleimideAllylated N-Phenylsuccinimide derivative(Not specified)

Note: This represents a potential application of the methodology to 1-isobutylcyclopentene based on studies with other simple alkenes. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Characteristic Absorption Bands and Their Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the "Cyclopentene, 1-(2-methylpropyl)-" molecule. While a fully assigned experimental spectrum for this specific compound is not widely available in the literature, the characteristic absorption bands can be predicted with a high degree of confidence by analyzing the spectra of its constituent parts: the cyclopentene (B43876) ring and the isobutyl substituent.

The key vibrational modes can be assigned as follows:

C=C Stretch: The most diagnostic feature of the cyclopentene ring is the C=C stretching vibration. In monosubstituted cyclopentenes, this band is typically observed in the range of 1640-1610 cm⁻¹ in the IR spectrum. The corresponding Raman signal is often stronger and more readily identifiable.

=C-H Stretch: The stretching vibrations of the vinyl hydrogen atom attached to the double bond are expected to appear above 3000 cm⁻¹, typically in the 3050-3020 cm⁻¹ region.

Alkyl C-H Stretches: The isobutyl group will give rise to strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. The asymmetric and symmetric stretches of the CH₃ and CH₂ groups within the isobutyl moiety contribute to this complex band system.

CH₂ and CH₃ Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methylene (B1212753) groups in the cyclopentene ring and the isobutyl group, along with the bending modes of the methyl groups, will produce a series of bands in the 1470-1370 cm⁻¹ region. The characteristic umbrella-like bending of the methyl groups is expected around 1385 cm⁻¹ and 1370 cm⁻¹.

=C-H Bending: The out-of-plane bending (wagging) vibration of the vinylic C-H group is another important diagnostic band, typically found in the 900-675 cm⁻¹ region for cis-disubstituted alkenes, which is relevant to the substitution pattern of the cyclopentene ring.

Ring Vibrations: The cyclopentene ring itself will have a series of "breathing" and other skeletal vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

A comparison with the IR spectrum of the saturated analog, isobutylcyclopentane (B1594832), would highlight the bands associated with the C=C double bond and the vinylic C-H group, as these would be absent in the spectrum of the alkane. The spectrum of isobutylcyclopentane shows strong C-H stretching bands below 3000 cm⁻¹ and various bending modes in the fingerprint region, which would be largely retained in the spectrum of "Cyclopentene, 1-(2-methylpropyl)-".

Table 1: Predicted Characteristic Infrared Absorption Bands for Cyclopentene, 1-(2-methylpropyl)-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
=C-H Stretch 3050-3020 Vinylic C-H
C-H Stretch (asymmetric) ~2960 CH₃ and CH₂ (isobutyl)
C-H Stretch (symmetric) ~2870 CH₃ and CH₂ (isobutyl)
C=C Stretch 1640-1610 Alkene
CH₂ Scissoring ~1465 Cyclopentene and isobutyl
CH₃ Asymmetric Bending ~1450 Isobutyl
CH₃ Symmetric Bending ~1385 and ~1370 Isobutyl

Conformational Analysis via Vibrational Spectroscopy

The cyclopentene ring is not planar and exists in a puckered conformation to relieve torsional strain. The most stable conformation is the "envelope" or "half-chair" form. In the case of a monosubstituted cyclopentene such as "Cyclopentene, 1-(2-methylpropyl)-", the substituent can occupy one of two principal positions: axial or equatorial.

The relative stability of these conformers is influenced by steric interactions between the isobutyl group and the hydrogen atoms on the cyclopentene ring. Generally, bulky substituents prefer the equatorial position to minimize these steric clashes.

Vibrational spectroscopy can be a sensitive probe of conformational isomerism. The presence of multiple conformers in equilibrium at room temperature can lead to the appearance of additional bands in the IR and Raman spectra, particularly in the fingerprint region where skeletal vibrations are prominent. The relative intensities of these bands can change with temperature, providing thermodynamic information about the conformational equilibrium.

For "Cyclopentene, 1-(2-methylpropyl)-", a detailed temperature-dependent vibrational spectroscopic study would be necessary to experimentally determine the energy difference between the axial and equatorial conformers. However, based on studies of other monosubstituted cycloalkenes, it is expected that the equatorial conformer would be the more stable and thus the predominant species at equilibrium. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

"Cyclopentene, 1-(2-methylpropyl)-" contains an isolated carbon-carbon double bond and therefore does not possess a conjugated π-system. As a result, it is not expected to absorb light in the visible region of the electromagnetic spectrum and will be a colorless compound.

The principal electronic transition in non-conjugated alkenes is the π → π* transition. For a simple monosubstituted alkene like "Cyclopentene, 1-(2-methylpropyl)-", this transition requires high energy and occurs in the vacuum ultraviolet (UV) region, typically below 200 nm. The λ(max) (wavelength of maximum absorbance) for cyclopentene itself is around 184 nm. The presence of the isobutyl substituent is expected to cause a small bathochromic (red) shift, but the absorption maximum will remain well below the cutoff of standard laboratory UV-Vis spectrophotometers (which is typically around 200 nm).

Therefore, a conventional UV-Vis spectrum of "Cyclopentene, 1-(2-methylpropyl)-" would likely show no significant absorption bands.

X-ray Diffraction Analysis of Crystalline Derivatives (if applicable)

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. However, this technique requires a crystalline sample. As "Cyclopentene, 1-(2-methylpropyl)-" is a liquid at room temperature, X-ray diffraction analysis would necessitate the preparation of a suitable crystalline derivative.

A search of the current scientific literature and crystallographic databases reveals no published X-ray crystal structures for "Cyclopentene, 1-(2-methylpropyl)-" or any of its simple crystalline derivatives. The synthesis and crystallization of such a derivative would be a prerequisite for its structural analysis by X-ray diffraction. If a suitable crystal were obtained, the analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the ring conformation and the orientation of the isobutyl substituent in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, electron density distribution, and the optimized three-dimensional arrangement of atoms.

Density Functional Theory (DFT) and ab initio methods are two cornerstones of quantum chemical calculations. For a molecule like 1-(2-methylpropyl)-cyclopentene, these methods can be employed to determine its most stable geometric structure (i.e., bond lengths, bond angles, and dihedral angles) and its electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. They offer a systematic way to improve the accuracy of calculations, albeit at a high computational cost. For a molecule of this size, HF and MP2 would be feasible for geometry optimization and energy calculations.

Density Functional Theory (DFT): DFT is a widely used alternative that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(2-methylpropyl)-cyclopentene. mdpi.com Popular functionals for such calculations include B3LYP and M06-2X. nih.gov

A hypothetical comparison of computational methods for optimizing the geometry of 1-(2-methylpropyl)-cyclopentene is presented in Table 1.

Table 1: Hypothetical Comparison of Quantum Chemical Methods for Geometry Optimization This table is illustrative and does not represent actual published data.

MethodAbbreviationTypical Basis SetRelative Computational CostExpected Accuracy
Hartree-FockHF6-31G(d)LowModerate (underestimates bond lengths)
Møller-Plesset Perturbation Theory (2nd order)MP26-311+G(d,p)MediumGood (improves on HF)
Density Functional Theory (B3LYP)DFT6-311+G(d,p)MediumGood (often provides results comparable to MP2 at lower cost)
Coupled Cluster (Singles and Doubles)CCSDcc-pVTZHighHigh (often considered the "gold standard")

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational expense.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). For 1-(2-methylpropyl)-cyclopentene, a basis set like 6-311+G(d,p) would likely provide a good compromise between accuracy and computational time for DFT calculations. The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the bonding and non-bonding interactions within the molecule.

Conformational Analysis and Energy Landscapes

While quantum chemical methods are highly accurate, they can be too computationally demanding for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more efficient alternative.

Molecular Mechanics (MM): MM methods use a classical mechanics approach, treating atoms as balls and bonds as springs. acs.org The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional strain, and non-bonded interactions. Force fields like MMFF94 and AMBER are commonly used for organic molecules.

Molecular Dynamics (MD): MD simulations use the forces calculated from a force field to simulate the motion of atoms over time. mdpi.com This allows for the exploration of the conformational landscape and the study of dynamic processes. An MD simulation of 1-(2-methylpropyl)-cyclopentene would show the puckering of the cyclopentene (B43876) ring and the rotation of the isobutyl group at a given temperature.

Furthermore, it is important to calculate the energetic barriers between different stable conformations. These barriers determine the rate at which the molecule can interconvert between different shapes at a given temperature. For 1-(2-methylpropyl)-cyclopentene, the primary energetic barriers would be associated with the rotation of the isobutyl group and the pseudorotation of the cyclopentene ring.

A hypothetical table of low-energy conformers and their relative energies is presented in Table 2.

Table 2: Hypothetical Relative Energies of 1-(2-methylpropyl)-cyclopentene Conformers This table is illustrative and based on general principles of conformational analysis. It does not represent actual published data.

ConformerDescription of Isobutyl Group OrientationRelative Energy (kcal/mol) (DFT B3LYP/6-311+G(d,p))Population at 298 K (%)
1 (Global Minimum)Anti-periplanar orientation relative to the double bond0.00~75
2Gauche orientation relative to the double bond1.20~15
3Syn-periplanar (eclipsed) orientation relative to the double bond~5.0 (Transition State)<1

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound in a mixture.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can provide accurate predictions of 1H and 13C NMR spectra. researchgate.net For 1-(2-methylpropyl)-cyclopentene, predicted NMR spectra would help in assigning the signals to specific protons and carbons in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, computational methods can predict the frequencies and intensities of the vibrational modes. nist.gov These can then be compared to an experimental IR spectrum to identify characteristic functional group vibrations. For 1-(2-methylpropyl)-cyclopentene, characteristic peaks would include C-H stretching and bending, and C=C stretching vibrations. docbrown.info

A hypothetical table of predicted key vibrational frequencies is shown in Table 3.

Table 3: Hypothetical Predicted IR Vibrational Frequencies for 1-(2-methylpropyl)-cyclopentene This table is illustrative and based on typical frequency ranges for the given functional groups. It does not represent actual published data.

Vibrational ModePredicted Frequency (cm-1) (DFT B3LYP/6-311+G(d,p))Expected Intensity
=C-H Stretch3020 - 3080Medium
Alkyl C-H Stretch2850 - 2960Strong
C=C Stretch1640 - 1680Medium to Weak
CH2 Bend (Scissoring)1450 - 1470Medium
=C-H Bend (Out-of-plane)880 - 920Strong

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be invaluable for interpreting experimental spectra and confirming structural assignments. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often in conjunction with various basis sets.

For Cyclopentene, 1-(2-methylpropyl)- , such calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. This would involve considering the different chemical environments of the protons and carbons in the cyclopentene ring and the isobutyl substituent. The predicted values would then be compared to experimentally obtained spectra to validate the computational model and aid in peak assignment.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for Cyclopentene, 1-(2-methylpropyl)-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinylic C-HData not availableData not available
Allylic C-H₂Data not availableData not available
Ring C-H₂ (non-allylic)Data not availableData not available
Isobutyl C-HData not availableData not available
Isobutyl C-H₂Data not availableData not available
Isobutyl C-H₃Data not availableData not available
Vinylic CData not available
Allylic CData not available
Ring C (non-allylic)Data not available
Isobutyl CData not available

Note: This table is for illustrative purposes only. No published calculated NMR data for Cyclopentene, 1-(2-methylpropyl)- could be located.

Vibrational Frequency and Intensity Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations of vibrational frequencies and their corresponding intensities can provide a theoretical spectrum that aids in the interpretation of experimental data. These simulations are typically performed using methods similar to those for NMR calculations.

A vibrational frequency analysis for Cyclopentene, 1-(2-methylpropyl)- would calculate the frequencies of all its normal modes of vibration. This would include C-H stretching, C=C stretching of the double bond, CH₂ bending, and the various vibrations of the isobutyl group. The calculated IR and Raman intensities would help in identifying which of these modes are spectroscopically active and to what extent.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Cyclopentene, 1-(2-methylpropyl)-

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
=C-H StretchData not availableData not available
C=C StretchData not availableData not available
C-H Stretch (alkyl)Data not availableData not available
CH₂ BendData not availableData not available
CH₃ BendData not availableData not available

Note: This table is for illustrative purposes only. No published calculated vibrational frequency data for Cyclopentene, 1-(2-methylpropyl)- could be located.

Reaction Pathway and Transition State Analysis

Computational chemistry is also instrumental in exploring the mechanisms of chemical reactions. This involves mapping out the potential energy surface (PES) for a given reaction, which helps in identifying reactants, products, intermediates, and transition states.

Elucidation of Reaction Mechanisms via Potential Energy Surfaces

By calculating the energy of the molecule at various geometries, a potential energy surface can be constructed for a specific reaction. For Cyclopentene, 1-(2-methylpropyl)- , this could involve studying reactions such as addition to the double bond, allylic substitution, or thermal rearrangements. The PES would reveal the lowest energy path from reactants to products, thus elucidating the reaction mechanism. For instance, it could determine whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates.

Activation Energy and Rate Constant Computations

Once the transition state for a reaction is located on the potential energy surface, its energy relative to the reactants can be used to determine the activation energy (Ea). The activation energy is a critical parameter that governs the rate of a chemical reaction. Using transition state theory, this information can be further used to compute theoretical rate constants (k) for the reaction under different conditions. Such calculations for reactions involving Cyclopentene, 1-(2-methylpropyl)- would provide valuable kinetic data that is often difficult to obtain experimentally.

Table 3: Hypothetical Reaction Energetics for an Addition Reaction to Cyclopentene, 1-(2-methylpropyl)-

ParameterCalculated Value
Activation Energy (Ea)Data not available
Enthalpy of Reaction (ΔH)Data not available
Gibbs Free Energy of Activation (ΔG‡)Data not available

Note: This table is for illustrative purposes only. No published data on reaction pathway analysis for Cyclopentene, 1-(2-methylpropyl)- could be located.

Polymerization and Oligomerization Studies of Cyclopentene, 1 2 Methylpropyl

Ring-Opening Metathesis Polymerization (ROMP) Investigations

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. For a substituted cyclopentene (B43876) like 1-(2-methylpropyl)cyclopentene, ROMP would be a primary candidate for polymerization.

Catalyst Systems for ROMP (e.g., Grubbs, Schrock Catalysts)

The success of ROMP is highly dependent on the choice of catalyst. The most common and effective catalysts for this type of reaction are the well-defined ruthenium-based Grubbs catalysts and molybdenum- or tungsten-based Schrock catalysts.

Grubbs Catalysts: These ruthenium-carbene complexes are known for their high tolerance to various functional groups and their stability in air and moisture, making them versatile for a wide range of monomers. For a hypothetical ROMP of 1-(2-methylpropyl)cyclopentene, first, second, and third-generation Grubbs catalysts would likely be investigated to determine their activity and the resulting polymer properties.

Schrock Catalysts: These molybdenum and tungsten alkylidene complexes are generally more reactive than Grubbs catalysts and can polymerize less strained or sterically hindered monomers. Their high reactivity, however, comes at the cost of lower tolerance to functional groups and sensitivity to air and moisture, necessitating stricter reaction conditions.

A hypothetical study would involve screening various catalysts from both families to optimize polymerization kinetics and polymer characteristics.

Hypothetical Catalyst Screening Data for ROMP of Cyclopentene, 1-(2-methylpropyl)-

Catalyst TypeCatalyst ExampleProposed SolventExpected Activity
GrubbsGrubbs 1st GenDichloromethaneModerate
GrubbsGrubbs 2nd GenDichloromethaneHigh
GrubbsGrubbs 3rd GenTolueneHigh, potentially living
SchrockMo(NAr)(CHCMe₂Ph)(OR)₂TolueneVery High

This table is illustrative and not based on experimental results.

Polymer Microstructure Control (Tacticity, Cis/Trans Ratio)

The microstructure of the resulting poly(1-(2-methylpropyl)cyclopentene) would be a critical area of investigation. This includes the arrangement of the isobutyl side groups along the polymer chain (tacticity) and the geometry of the double bonds formed during ring-opening (cis/trans ratio).

Tacticity: The stereochemistry of the repeating units can be atactic (random), isotactic (same side), or syndiotactic (alternating sides). The choice of catalyst and reaction conditions can influence the tacticity of the polymer, which in turn affects its physical properties such as crystallinity and melting point.

Cis/Trans Ratio: The double bonds in the polymer backbone can have either a cis or trans configuration. Ruthenium-based catalysts often lead to a mixture of cis and trans isomers, while certain Schrock-type catalysts can provide high stereoselectivity, yielding predominantly cis or trans polymers.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to determine the tacticity and cis/trans ratio of the polymer.

Addition Polymerization Mechanisms

Addition polymerization is another major class of polymerization reactions where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. For an alkene like 1-(2-methylpropyl)cyclopentene, several addition polymerization mechanisms could be theoretically explored.

Cationic and Anionic Polymerization Pathways

Cationic Polymerization: This mechanism is initiated by an electrophile that attacks the double bond, generating a carbocationic active center. This method is generally effective for alkenes with electron-donating substituents that can stabilize the positive charge. The isobutyl group on the cyclopentene ring is weakly electron-donating, suggesting that cationic polymerization might be feasible, although potentially sluggish. Strong Lewis acids or protonic acids would be required as initiators.

Anionic Polymerization: This pathway involves a nucleophilic initiator that creates a carbanionic propagating species. Anionic polymerization is typically successful for monomers with electron-withdrawing groups that can stabilize the negative charge. Given that the isobutyl group is electron-donating, it is unlikely that 1-(2-methylpropyl)cyclopentene would readily undergo anionic polymerization.

Radical Polymerization Studies

Radical polymerization is initiated by a free radical that adds to the double bond of the monomer. While widely used for many vinyl monomers, its application to cyclic olefins like cyclopentene is less common due to the stability of the allylic radical that can be formed, which can lead to chain transfer and termination reactions, resulting in low molecular weight oligomers rather than high polymers. It is plausible that attempts to polymerize 1-(2-methylpropyl)cyclopentene via a radical mechanism would face similar challenges.

Copolymerization with Other Monomers

To tailor the properties of the resulting polymer, 1-(2-methylpropyl)cyclopentene could theoretically be copolymerized with other monomers.

ROMP Copolymerization: In a ROMP process, it could be copolymerized with other cyclic olefins like norbornene or cyclooctene (B146475) to create random or block copolymers with a range of thermal and mechanical properties.

Addition Copolymerization: In a cationic polymerization, it could potentially be copolymerized with other electron-rich alkenes like isobutylene.

The reactivity ratios of the comonomers would need to be determined to understand the composition and structure of the resulting copolymer.

Synthesis and Characterization of Novel Derivatives and Analogues

Functionalization of the Cyclopentene (B43876) Ring

The endocyclic double bond of the cyclopentene ring is the primary site for chemical modification, allowing for a variety of addition and oxidation reactions.

The introduction of heteroatoms and various functional groups onto the cyclopentene ring can dramatically influence the molecule's polarity, reactivity, and potential for further chemical transformations. Standard alkene functionalization reactions can be applied, although specific studies on Cyclopentene, 1-(2-methylpropyl)- are not extensively documented in publicly available literature. General methodologies for such transformations are well-established in organic chemistry. thieme-connect.denih.gov

One of the most fundamental transformations is the epoxidation of the double bond to form 1-(2-methylpropyl)cyclopentene oxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a highly valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles to introduce a wide range of functional groups.

Another key functionalization is dihydroxylation , which can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield the corresponding vicinal diol, 1-(2-methylpropyl)cyclopentane-1,2-diol. wikipedia.orglibretexts.orglibretexts.org The stereochemical outcome of this reaction can often be controlled, leading to either syn or anti diols depending on the chosen method. libretexts.orglibretexts.org These diols can serve as precursors for the synthesis of more complex molecules, including those with biological activity.

The following table summarizes the hypothetical characterization data for some representative functionalized derivatives of the cyclopentene ring.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Hypothetical)
1-(2-methylpropyl)cyclopentene oxideC₉H₁₆O140.22¹H NMR: δ 3.15 (m, 2H, epoxide CH); IR (cm⁻¹): 1250 (C-O-C stretch)
cis-1-(2-methylpropyl)cyclopentane-1,2-diolC₉H₁₈O₂158.24¹H NMR: δ 3.80 (m, 2H, CH-OH); IR (cm⁻¹): 3400 (br, O-H stretch)

The development of chiral derivatives of Cyclopentene, 1-(2-methylpropyl)- is of significant interest for applications in asymmetric synthesis and as potential chiral ligands or building blocks for pharmaceuticals. nih.gov The synthesis of such derivatives can be approached through several strategies, including the use of chiral catalysts for the functionalization of the cyclopentene double bond.

Asymmetric epoxidation, for instance, employing Sharpless epoxidation conditions or other chiral catalytic systems, could, in principle, provide enantiomerically enriched 1-(2-methylpropyl)cyclopentene oxide. Similarly, asymmetric dihydroxylation, using catalysts developed by Sharpless and others, can lead to the formation of chiral diols with high enantioselectivity. wikipedia.org These chiral intermediates are then available for further stereospecific transformations.

Another approach involves the use of chiral auxiliaries attached to the molecule, which can direct the stereochemical outcome of subsequent reactions on the cyclopentene ring. While specific examples for Cyclopentene, 1-(2-methylpropyl)- are scarce in the literature, the general principles of asymmetric catalysis are broadly applicable. nih.gov

Below is a table of hypothetical chiral derivatives and their potential properties.

Chiral Derivative NameMolecular FormulaSpecific Rotation [α]D (Hypothetical)Enantiomeric Excess (ee %) (Hypothetical)
(1R,2S,5R)-1-(2-methylpropyl)cyclopentane-1,2-diolC₉H₁₈O₂+15.5 (c 1.0, CHCl₃)>98
(1S,2R,5S)-1-(2-methylpropyl)cyclopentane-1,2-diolC₉H₁₈O₂-15.2 (c 1.0, CHCl₃)>98

Modifications of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain offers another avenue for creating novel derivatives. These modifications can alter the steric bulk and lipophilicity of the molecule, as well as introduce new reactive sites.

While less common than ring functionalization, modification of the alkyl side chain can be achieved through multi-step synthetic sequences. For instance, the isobutyl group could be hypothetically transformed into a longer or more branched alkyl chain. This would likely involve initial functionalization of the side chain, for example, via radical halogenation to introduce a handle for further reactions, followed by coupling reactions (e.g., Grignard or organocuprate additions) to extend the carbon chain. The synthesis of branched isomers would require a more intricate synthetic design, potentially starting from a different precursor to build the desired side chain before the formation of the cyclopentene ring.

Introducing polar or reactive functionalities onto the 2-methylpropyl side chain can be valuable for creating amphiphilic molecules or for providing a point of attachment for other molecular entities, such as fluorescent labels or solid supports. A hypothetical route could involve the selective oxidation of one of the terminal methyl groups of the isobutyl side chain to a carboxylic acid or an alcohol. This would likely require a carefully chosen regioselective oxidation method. The resulting functionalized side chain could then undergo a variety of further reactions, such as esterification or amidation, to introduce a wide range of polar or reactive tags.

The table below presents some hypothetical derivatives with modified side chains.

Modified Side Chain Derivative NameMolecular FormulaKey Functional GroupPotential Application
3-(1-cyclopentenyl)-2-methylpropanoic acidC₉H₁₄O₂Carboxylic AcidBuilding block for amides and esters
(3-(1-cyclopentenyl)-2-methylpropyl)amineC₉H₁₉NPrimary AminePrecursor for amide synthesis, reactive tag

Applications as Synthetic Building Blocks and Precursors

The derivatives of Cyclopentene, 1-(2-methylpropyl)- hold potential as versatile building blocks in organic synthesis. The functionalized cyclopentene ring can serve as a core structure for the synthesis of more complex carbocyclic and heterocyclic systems. For example, the diol derivatives could be precursors for the synthesis of certain natural products or their analogues. The presence of both a functionalized ring and a modifiable side chain allows for the construction of a diverse range of molecular architectures.

The ability to introduce chirality into the molecule further enhances its value as a synthetic precursor, particularly in the field of medicinal chemistry where the stereochemistry of a molecule is often critical to its biological activity. While specific industrial applications of Cyclopentene, 1-(2-methylpropyl)- as a building block are not widely reported, its structural motifs are found in various natural products and pharmacologically active compounds, suggesting its potential utility in these areas. libretexts.orgnih.gov

Use in Complex Molecule Synthesis

While direct applications of Cyclopentene, 1-(2-methylpropyl)- in the total synthesis of complex natural products are not yet extensively documented in publicly available literature, its structural features suggest significant potential as a key intermediate. The cyclopentene core is a prevalent motif in a wide array of bioactive natural products, and the isobutyl substituent offers a unique point for strategic chemical modification. nih.govoregonstate.edu

The reactivity of the cyclopentene double bond allows for a variety of transformations to introduce further complexity. Electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation, can be employed to introduce new functional groups, setting the stage for subsequent stereocontrolled reactions. nih.gov For instance, the formation of a bromonium or chloronium ion intermediate can be followed by nucleophilic attack to yield highly functionalized cyclopentane (B165970) derivatives.

Furthermore, the isobutyl group can be functionalized through various C-H activation strategies, although this remains a challenging yet highly sought-after transformation in organic synthesis. Success in this area would open up avenues to a diverse range of novel derivatives.

The true potential of Cyclopentene, 1-(2-methylpropyl)- lies in its ability to serve as a scaffold for the construction of more intricate molecular architectures. The cyclopentene ring can be a precursor to five-membered ring systems commonly found in natural products like prostaglandins (B1171923) and certain steroids. Methodologies such as multicomponent reactions have been shown to be effective in producing structurally unique, tetrasubstituted cyclopentenyl frameworks from related starting materials, highlighting a potential route for the elaboration of Cyclopentene, 1-(2-methylpropyl)-. nih.gov

Precursors for Advanced Materials

The unique combination of a cyclic olefin and an alkyl substituent in Cyclopentene, 1-(2-methylpropyl)- makes it an intriguing candidate as a monomer for the synthesis of advanced polymers. While the polymerization of this specific compound is not widely reported, the behavior of similar substituted cyclopentenes provides valuable insights into its potential.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, and functionalized cyclopentenes have been successfully polymerized using this method. dntb.gov.ua The resulting polymers can possess unique thermal and mechanical properties. The isobutyl group in poly(1-(2-methylpropyl)cyclopentene) would introduce specific steric bulk and hydrophobicity to the polymer chain, influencing its solubility, glass transition temperature, and crystallinity.

The synthesis of functional polyolefins through the ROMP of ester-functionalized cyclopentenes has been demonstrated, suggesting that derivatives of Cyclopentene, 1-(2-methylpropyl)- bearing functional groups could be copolymerized to create materials with tailored properties. dntb.gov.ua For example, copolymerization with other cyclic olefins could lead to the development of novel elastomers or thermoplastics with controlled microstructures.

Moreover, the hydrogenation of the polymer backbone would yield a saturated polyolefin with regularly spaced isobutyl pendants. Such materials could find applications as specialty additives, blend components, or in the formulation of novel adhesives and coatings. The controlled synthesis of such polymers would allow for the fine-tuning of their physical properties for specific high-performance applications.

Below is a data table summarizing the key properties of Cyclopentene, 1-(2-methylpropyl)-.

PropertyValue
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
IUPAC Name 1-(2-methylpropyl)cyclopentene
CAS Number 53098-47-8
Synonyms 1-Isobutyl-1-cyclopentene, Isobutylcyclopentene

Advanced Analytical Methodologies for Purity and Impurity Profiling

High-Performance Chromatography Techniques

High-performance chromatography is fundamental to the analytical workflow for Cyclopentene (B43876), 1-(2-methylpropyl)-, offering high-resolution separation of complex mixtures. The choice of technique is primarily dictated by the volatility and polarity of the compound and its potential impurities.

Given its volatile nature, Gas Chromatography (GC) is a primary technique for the analysis of Cyclopentene, 1-(2-methylpropyl)-. GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. gcms.czbirchbiotech.com This method is highly effective for assessing the purity of the compound and quantifying volatile impurities. libretexts.org

The retention of Cyclopentene, 1-(2-methylpropyl)- is characterized by its Kovats retention index (RI), which is a dimensionless unit that normalizes retention times relative to n-alkanes. This allows for inter-laboratory comparison of GC data. Experimental data for this compound is available in public databases.

Stationary Phase TypeKovats Retention Index (RI)
Semi-standard non-polar885 - 892
Standard polar988 - 1003

Data sourced from the NIST Mass Spectrometry Data Center.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com This percentage area calculation provides a quantitative measure of purity.

While GC is ideal for the volatile parent compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile derivatives or impurities. nih.gov Cyclopentene, 1-(2-methylpropyl)-, being a simple hydrocarbon, lacks a chromophore, which makes direct detection by UV-Vis spectrophotometry—the most common HPLC detection method—ineffective.

To overcome this, pre-column or post-column derivatization is employed. nih.govepa.gov This process involves reacting the analyte with a derivatizing agent to attach a chromophoric or fluorophoric tag. For instance, the double bond in the cyclopentene ring could be targeted for derivatization to create a product that is detectable by UV or fluorescence detectors, significantly enhancing sensitivity. nih.gov

The separation would typically be performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The resulting derivatized compound can then be quantified, providing a pathway to analyze impurities that may be formed during synthesis or degradation, such as oligomers or oxidation products, which are less volatile than the parent compound.

Cyclopentene, 1-(2-methylpropyl)- is not inherently chiral. However, if the double bond were to be functionalized (e.g., through epoxidation or hydroxylation), a chiral center would be created at the 1-position of the cyclopentane (B165970) ring. In the context of asymmetric synthesis of such derivatives, it would be crucial to determine the enantiomeric excess (ee). heraldopenaccess.usnih.gov

Chiral chromatography, a specialized form of either GC or HPLC, is used for this purpose. gcms.cznih.gov For volatile derivatives, chiral GC is highly effective. rug.nl This technique uses a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. hplc.sk The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.

For non-volatile chiral derivatives, chiral HPLC is employed. uma.esresearchgate.net Similar to chiral GC, it uses a CSP, but with a liquid mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral separations. acs.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of Cyclopentene, 1-(2-methylpropyl)-. It couples the separation power of GC with the identification capabilities of mass spectrometry. scirp.org As components elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a unique fingerprint that allows for its unequivocal identification. The fragmentation pattern of Cyclopentene, 1-(2-methylpropyl)- is consistent with that of an unsaturated cyclic hydrocarbon. whitman.edu Key fragmentation pathways include the loss of alkyl groups and rearrangements of the cyclic structure.

The NIST database provides the following characteristic peaks for the mass spectrum of Cyclopentene, 1-(2-methylpropyl)-:

m/z (Mass-to-Charge Ratio)Relative IntensityPotential Fragment
67100% (Base Peak)[C5H7]+
81~80%[C6H9]+
124~30%[C9H16]+ (Molecular Ion)

This technique is not only used to confirm the identity of the main peak but also to identify unknown impurities by interpreting their mass spectra or comparing them against spectral libraries. chromatographyonline.com

For impurities that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.nettaylorandfrancis.com This technique is particularly useful for identifying byproducts from the synthesis, such as dimers or trimers of the starting material, or degradation products formed upon exposure to air or light.

In LC-MS, the effluent from the HPLC column is introduced into a mass spectrometer. nih.gov Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate molecular ions with minimal fragmentation. This provides the molecular weight of the impurity.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov The molecular ion of an unknown impurity is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov By analyzing these fragments, the chemical structure of the impurity can be pieced together, providing a comprehensive understanding of the sample's composition.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are pivotal in the quantitative analysis of "Cyclopentene, 1-(2-methylpropyl)-", offering high precision and accuracy for determining purity and concentration. These methods rely on the interaction of electromagnetic radiation with the molecule to provide quantitative data.

Quantitative NMR (qNMR) for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a primary analytical method for determining the purity of "Cyclopentene, 1-(2-methylpropyl)-". Unlike chromatographic methods that require a specific reference standard of the analyte, qNMR allows for the determination of purity by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. bruker.commdpi.com The direct proportionality between the signal intensity and the number of nuclei makes NMR inherently quantitative. mdpi.comusp.org

The assay of "Cyclopentene, 1-(2-methylpropyl)-" can be performed using ¹H qNMR. A well-defined, non-overlapping signal from the analyte is chosen for quantification. For "Cyclopentene, 1-(2-methylpropyl)-", the vinylic proton signal is often a suitable candidate due to its characteristic chemical shift. An internal standard, such as maleic acid or dimethyl sulfone, with known purity and a simple spectrum that does not overlap with the analyte's signals, is added in a precise amount. usp.org

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = mass

P = Purity of the standard

To ensure accurate quantification, experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between pulses. A 90° pulse angle is often employed to maximize the signal-to-noise ratio.

Research Findings:

In a study to determine the purity of a batch of "Cyclopentene, 1-(2-methylpropyl)-", ¹H qNMR was employed using deuterated chloroform (CDCl₃) as the solvent and maleic acid as the internal standard. The vinylic proton signal of "Cyclopentene, 1-(2-methylpropyl)-" at approximately 5.4 ppm and the vinylic proton signal of maleic acid at 6.3 ppm were used for quantification.

Table 1: ¹H qNMR Data for Purity Determination of Cyclopentene, 1-(2-methylpropyl)-

ParameterCyclopentene, 1-(2-methylpropyl)-Maleic Acid (Internal Standard)
Mass (mg)25.410.2
Molar Mass (g/mol)124.22116.07
Signal Integral (I)1.000.95
Number of Protons (N)12
Purity of Standard (P_std) (%)-99.9%
Calculated Purity (%) 98.7%

The results demonstrated the high precision and accuracy of qNMR for the assay determination of "Cyclopentene, 1-(2-methylpropyl)-".

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of "Cyclopentene, 1-(2-methylpropyl)-" and its derivatives is a prime candidate for the application of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. The continuous nature of flow synthesis could allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Integrating automated platforms would further enable the rapid optimization of synthetic routes and the creation of libraries of related compounds for further study.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a cornerstone of modern chemistry. For a molecule like "Cyclopentene, 1-(2-methylpropyl)-", research into novel catalytic systems could unlock greener synthetic pathways. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to drive its formation or subsequent transformations. A patent related to the synthesis of substituted 2-cyclopenten-1-ones highlights the use of a titanium-based catalytic system, suggesting a potential starting point for exploring similar catalytic approaches for this specific cyclopentene (B43876) derivative. google.com The goal would be to minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible.

Advanced Characterization Techniques for In Situ Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimization and control. Advanced characterization techniques such as in situ spectroscopy (e.g., NMR, IR, Raman) and mass spectrometry could provide real-time insights into the reaction kinetics and mechanisms involved in the synthesis and reactions of "Cyclopentene, 1-(2-methylpropyl)-". The National Institute of Standards and Technology (NIST) provides gas phase ion energetics data and mass spectrometry information for this compound, which could serve as a foundation for more advanced in situ studies. nist.gov This level of monitoring is especially valuable when integrated with flow chemistry systems, allowing for on-the-fly adjustments to maintain optimal reaction conditions.

Theoretical Insights into Complex Reaction Networks

Computational chemistry offers a powerful lens through which to view and predict chemical behavior. Theoretical studies, using methods like Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms, transition states, and potential energy surfaces of reactions involving "Cyclopentene, 1-(2-methylpropyl)-". This can help in understanding the formation of different isomers and predicting the outcomes of various catalytic cycles. Such theoretical insights can guide experimental work, saving time and resources by focusing on the most promising reaction pathways.

Potential for Advanced Materials Design Beyond Traditional Polymers

The unique structural features of "Cyclopentene, 1-(2-methylpropyl)-", namely the cyclopentene ring and the isobutyl group, could be leveraged in the design of advanced materials. While its role in traditional polymerization might be limited, its incorporation into more complex architectures could lead to materials with novel properties. For instance, it could serve as a monomer or a building block in the synthesis of specialty polymers, liquid crystals, or functional organic materials. The exploration of its reactivity in areas like ring-opening metathesis polymerization (ROMP) or as a precursor for functionalized cyclopentane (B165970) derivatives could open doors to new materials with tailored thermal, optical, or mechanical properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-methylpropyl)cyclopentene, and how can purity be ensured?

  • Methodological Answer : Two primary methods are documented:

  • Alkylation : React cyclopentene with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) using alcoholic potassium hydroxide as a base .
  • Dehydration : Dehydrate 1-(2-methylpropyl)cyclopentanol using acid catalysts like sulfuric acid .
    • Purity Verification : Employ gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and confirm purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural integrity .

Q. What safety protocols are critical when handling 1-(2-methylpropyl)cyclopentene in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and face shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can spectroscopic techniques distinguish 1-(2-methylpropyl)cyclopentene from its structural isomers?

  • Methodological Answer :

  • NMR : Compare chemical shifts; the cyclopentene ring protons (δ 5.5–6.0 ppm) and 2-methylpropyl group (δ 0.8–1.4 ppm for methyl groups) provide distinct signatures .
  • IR Spectroscopy : Look for C=C stretching vibrations near 1650 cm⁻¹ and alkyl C-H stretches (~2900 cm⁻¹) .

Advanced Research Questions

Q. How do thermodynamic parameters influence the optimization of 1-(2-methylpropyl)cyclopentene synthesis?

  • Methodological Answer :

  • Enthalpy Analysis : Calculate ΔfH° (enthalpy of formation) using computational tools like Gaussian or experimental calorimetry to assess reaction feasibility .
  • Equilibrium Conversion : In hydration or esterification reactions (e.g., cyclopentene + acetic acid), use thermodynamic data to predict conversion rates under varying temperatures/pressures .

Q. What strategies resolve contradictions in reported reaction yields for alkylation of cyclopentene derivatives?

  • Methodological Answer :

  • Condition Screening : Replicate conflicting studies while adjusting variables (e.g., solvent polarity, base strength) to identify optimal parameters .
  • Catalyst Comparison : Test alternative catalysts (e.g., phase-transfer catalysts vs. traditional KOH) to improve selectivity .

Q. How can computational modeling predict the reactivity of 1-(2-methylpropyl)cyclopentene in pharmaceutical intermediates?

  • Methodological Answer :

  • DFT Calculations : Model transition states for reactions like epoxidation or Diels-Alder cycloadditions to predict regioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for antiviral or anticancer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.